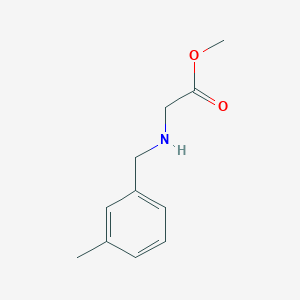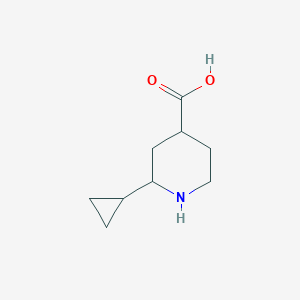
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to a difluoroethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, 4-bromo-2-fluoroaniline, can be synthesized through the bromination of 2-fluoroaniline using sodium bromide and sodium persulfate in the presence of copper(II) sulfate pentahydrate as a catalyst.
Formation of the Ethanamine Moiety: The difluoroethanamine moiety can be introduced through a nucleophilic substitution reaction involving a suitable difluoroethane derivative and the bromo-fluoro-substituted phenyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include imines, secondary amines, and other oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can influence its binding affinity and specificity. The difluoroethanamine moiety may interact with active sites or binding pockets, modulating the activity of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the difluoroethanamine moiety.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Contains a sulfanyl group instead of the ethanamine moiety.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Features a benzamide moiety instead of the ethanamine moiety.
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring along with the difluoroethanamine moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H7BrF3N |
|---|---|
Peso molecular |
254.05 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2 |
Clave InChI |
SICMMCJDQNYFGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



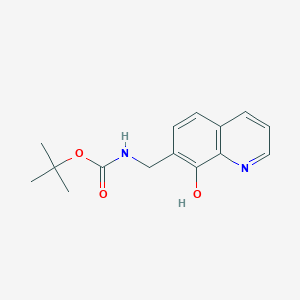


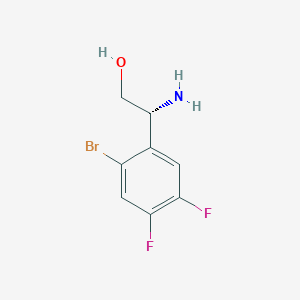
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
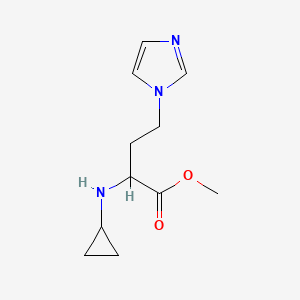
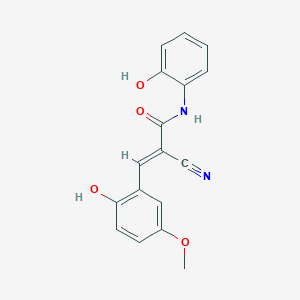

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
